REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][C:9](=[O:11])[O:8][C:7](=O)[CH2:6]2)[CH2:4][CH2:3][CH2:2]1.Cl.[NH2:14][OH:15]>N1C=CC=CC=1>[OH:15][N:14]1[C:9](=[O:11])[CH2:10][C:5]2([CH2:4][CH2:3][CH2:2][CH2:1]2)[CH2:6][C:7]1=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12CC(OC(C2)=O)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ON1C(CC2(CCCC2)CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |